Opigolix

Description

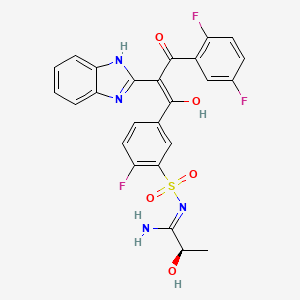

Structure

3D Structure

Properties

CAS No. |

912587-25-8 |

|---|---|

Molecular Formula |

C25H19F3N4O5S |

Molecular Weight |

544.5 g/mol |

IUPAC Name |

(2R)-N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide |

InChI |

InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/t12-/m1/s1 |

InChI Key |

QLLWADSMMMNRDJ-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O |

Canonical SMILES |

CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Opigolix; |

Origin of Product |

United States |

Foundational & Exploratory

Opigolix mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Opigolix

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (also known as ASP-1707) is a non-peptide, orally active, small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Developed to modulate the hypothalamic-pituitary-gonadal (HPG) axis, it represents a class of drugs designed for the management of sex hormone-dependent diseases such as endometriosis and uterine fibroids.[3][4] Though its clinical development was discontinued, the mechanism of this compound is archetypal for its class and provides a clear framework for understanding how targeted receptor blockade can achieve systemic endocrine suppression. This guide delineates the molecular interactions, signaling pathway inhibition, and physiological consequences of this compound's mechanism of action, grounded in the principles of reproductive endocrinology and receptor pharmacology.

The Physiological Context: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

To comprehend the action of this compound, one must first understand its target environment: the Hypothalamic-Pituitary-Gonadal (HPG) axis. This intricate neuroendocrine system governs reproductive function through a tightly regulated feedback loop.

-

Hypothalamic Control: The process begins in the hypothalamus with the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). This pulsatility is not random; it is orchestrated by a network of upstream neurons, most notably the Kisspeptin-expressing neurons in the arcuate nucleus (ARC) and anteroventral periventricular nucleus (AVPV).[5][6] These neurons integrate feedback signals from circulating sex steroids (estrogen, progesterone, testosterone) to either stimulate or inhibit GnRH release, forming the basis of hormonal feedback loops.[5][7][8]

-

Pituitary Response: GnRH travels through the hypophyseal portal system to the anterior pituitary gland, where it binds to GnRH receptors (GnRHR) on the surface of gonadotroph cells.[9][10]

-

Gonadotropin Release: Activation of the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the synthesis and release of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[9][11]

-

Gonadal Steroidogenesis: LH and FSH enter the systemic circulation and act on the gonads (ovaries in females, testes in males). In the ovaries, FSH stimulates follicular growth, while LH triggers ovulation and stimulates the production of estradiol and progesterone. This hormonal output is the ultimate driver of the menstrual cycle and the pathological proliferation in estrogen-dependent diseases.

Figure 1: Simplified schematic of the Hypothalamic-Pituitary-Gonadal (HPG) axis and the site of action for this compound.

Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor

The primary mechanism of action of this compound is direct, competitive, and reversible antagonism of the GnRH receptor in the anterior pituitary.[2][4][9]

-

Molecular Target: this compound is a small molecule designed to bind with high affinity and specificity to the GnRH receptor.[1][2]

-

Competitive Binding: It physically occupies the receptor's binding site, thereby preventing the endogenous GnRH peptide from docking and initiating a signal.[9][12][13] This is a key distinction from GnRH agonists, which initially stimulate the receptor, causing a "flare" effect (a transient surge in LH and FSH), before the receptor is eventually desensitized and downregulated.[12][14][15] this compound and other antagonists circumvent this flare, leading to an immediate suppression of gonadotropin secretion.[4][14]

-

Downstream Consequences: By blocking GnRH receptor signaling, this compound causes a rapid, dose-dependent decrease in the secretion of both LH and FSH.[10][11] This reduction in gonadotropin support for the ovaries leads to a corresponding fall in the circulating levels of estradiol and progesterone.[9][12][16] It is this induced state of hypoestrogenism that provides the therapeutic effect in estrogen-dependent pathologies.

Figure 2: GnRH receptor signaling cascade and its competitive inhibition by this compound.

Pharmacodynamic Profile: Tunable Endocrine Suppression

A significant advantage of the oral GnRH antagonist class, including this compound, is the ability to achieve a dose-dependent and titratable suppression of estrogen.[4][9][11]

-

Full vs. Partial Suppression: Higher doses can induce a profound hypoestrogenic state, similar to post-menopause, with estradiol levels falling below 20 pg/mL.[11] Lower doses can achieve partial suppression, maintaining estradiol within a therapeutic window (e.g., 20-60 pg/mL).[10][11]

-

Balancing Efficacy and Safety: This "tunability" is critical. The goal is to lower estrogen enough to alleviate symptoms of endometriosis or reduce bleeding from uterine fibroids, while simultaneously mitigating the adverse effects of severe estrogen deprivation, such as loss of bone mineral density (BMD) and severe vasomotor symptoms (hot flushes).[12][14] For long-term treatment with higher doses, hormonal "add-back therapy" (co-administration of low-dose estrogen and progestin) is often required to maintain bone health.[4]

-

Rapid Reversibility: Unlike depot injectable formulations of GnRH agonists, the effects of oral antagonists like this compound are rapidly reversible upon cessation of treatment.[10][11] Ovarian function and hormone levels typically return to baseline within a short period, which is an important consideration for patients.

| Parameter | Effect of this compound Administration | Underlying Mechanism |

| LH Secretion | Rapid, dose-dependent decrease[10][11] | Blockade of pituitary GnRH receptors. |

| FSH Secretion | Rapid, dose-dependent decrease[10][11] | Blockade of pituitary GnRH receptors. |

| Serum Estradiol | Dose-dependent decrease[9][16] | Reduced gonadotropin stimulation of the ovaries. |

| Serum Progesterone | Decrease, indicating anovulation[9] | Disruption of the normal hormonal cycle required for ovulation. |

| Symptom Flare | Avoided[12][14] | Direct antagonism without initial receptor stimulation. |

Table 1: Summary of the Pharmacodynamic Effects of this compound.

Methodologies for Mechanistic Characterization

The mechanism of action of a GnRH antagonist like this compound is validated through a series of standardized in-vitro and in-vivo experiments.

Experimental Protocol: In-Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor. This provides a quantitative measure of the drug's potency at its molecular target.

Methodology:

-

Cell Culture & Membrane Preparation:

-

Culture a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected to express the human GnRH receptor.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding Reaction:

-

In a multi-well plate, add a fixed, low concentration of a radiolabeled GnRH agonist (e.g., [³H]-Leuprolide) to all wells.

-

Add increasing concentrations of unlabeled this compound (the competitor drug) to the experimental wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled GnRH agonist).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality and Self-Validation: This protocol provides a direct, quantitative measure of the drug-target interaction. The use of a specific radioligand and receptor-expressing cells ensures target specificity. The inclusion of non-specific binding controls validates that the observed competition is occurring at the receptor of interest. A low Ki value is indicative of high binding affinity.

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of this compound is a clear example of targeted endocrine therapy. As a competitive antagonist of the GnRH receptor, it acts as a molecular switch at the pituitary level, effectively turning down the entire HPG axis. This action results in an immediate, dose-dependent, and reversible suppression of gonadotropins and, consequently, ovarian sex hormones. While the development of this compound itself was halted, the principles of its mechanism have been successfully translated into approved therapies (e.g., Elagolix, Relugolix, Linzagolix), which have become valuable tools for managing the debilitating symptoms of estrogen-dependent conditions like endometriosis and uterine fibroids.[4][12][17][18] The continued exploration of this drug class underscores the power of understanding and precisely modulating fundamental physiological pathways.

References

- Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem. (n.d.). PubChem.

- Kisspeptin increases GnRH mRNA expression and secretion in GnRH secreting neuronal cell lines - PMC. (n.d.). PubMed Central.

- Keam, S. J. (2022). Linzagolix: First Approval. Drugs, 82(15), 1599–1605.

- The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction. (n.d.). Frontiers.

- The kisspeptin-GnRH pathway in human reproductive health and disease - PMC. (n.d.). PubMed Central.

-

Oakley, A. E., Clifton, D. K., & Steiner, R. A. (2009). Minireview: Kisspeptin Neurons as Central Processors in the Regulation of Gonadotropin-Releasing Hormone Secretion. Endocrinology, 150(6), 2561–2567. Retrieved from [Link]

- Donnez, O., & Donnez, J. (2023). Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review. International Journal of Women's Health, 15, 197–208.

- The role of kisspeptin in the control of gonadotrophin secretion. (2008). Reproductive BioMedicine Online, 17(6), 834–843.

-

GnRH Receptor. (n.d.). BioChemPartner.com. Retrieved from [Link]

-

Linzagolix: First Approval. (2022). ResearchGate. Retrieved from [Link]

-

Linzagolix choline. Gonadotropin-releasing hormone, (GnRH) receptor antagonist, Treatment of uterine fibroids, Treatment of endo. (n.d.). Prous Science. Retrieved from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC. (2024). PubMed Central. Retrieved from [Link]

-

Elagolix - a novel drug for management of endometriosis and uterine fibroids. (2024). ResearchGate. Retrieved from [Link]

-

Elagolix – The First FDA-Approved Treatment for Endometriosis and Uterine Fibroids. (2021). NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development. Retrieved from [Link]

-

TiumBio announces positive data from trial of Merigolix in patients with endometriosis. (2024). Femtech World. Retrieved from [Link]

-

GnRH Antagonists in Endometriosis: Evaluating the Evidence for Sustained Pain Reduction. (n.d.). Contemporary OB/GYN. Retrieved from [Link]

-

ORILISSA® (elagolix) Mechanism of Action (MOA). (n.d.). ORILISSA HCP. Retrieved from [Link]

-

Endometriosis Clinical Trial Pipeline Shows Promise with 20+ Therapies in Development. (n.d.). Beacon. Retrieved from [Link]

-

Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC. (2024). PubMed Central. Retrieved from [Link]

-

Ng, J., Monroe, S., & Chwalisz, K. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. Advances in Therapy, 36(11), 2963–2976. Retrieved from [Link]

-

Comparing the pharmacokinetic and pharmacodynamic qualities of current and future therapies for uterine fibroids. (2022). Expert Opinion on Drug Metabolism & Toxicology, 18(7-8), 441–457. Retrieved from [Link]

-

Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. (2019). OUCI. Retrieved from [Link]

-

GnRH antagonists – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Elagolix Pharmacokinetic Profiles in Women With Renal or Hepatic Impairment. (2020). Journal of Clinical Pharmacology, 60(11), 1475–1485. Retrieved from [Link]

-

Population Pharmacokinetics of Elagolix in Combination with Low-Dose Estradiol/Norethindrone Acetate in Women with Uterine Fibroids. (2021). Clinical Pharmacokinetics, 61(3), 429–441. Retrieved from [Link]

-

elagolix | Ligand page. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Retrieved from [Link]

Sources

- 1. GnRH Receptor | BioChemPartner [biochempartner.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Kisspeptin increases GnRH mRNA expression and secretion in GnRH secreting neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of kisspeptin in the control of gonadotrophin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ORILISSA® (elagolix) Mechanism of Action (MOA) [orilissa.com]

- 14. endometriosis.net [endometriosis.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elagolix – The First FDA-Approved Treatment for Endometriosis and Uterine Fibroids | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]

- 18. Comparing the pharmacokinetic and pharmacodynamic qualities of current and future therapies for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Opigolix (ASP-1707): A Review of a Novel GnRH Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Opigolix, also known as ASP-1707, is an orally active, non-peptide small molecule that functions as a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent diseases, particularly endometriosis and rheumatoid arthritis.[1][4][5] this compound reached Phase II clinical trials for these indications before its development was discontinued in April 2018.[2][6] This guide provides a comprehensive overview of the available information regarding the synthesis of this complex molecule, offering valuable insights for researchers in medicinal chemistry and drug development.

Mechanism of Action: A Targeted Approach

This compound exerts its therapeutic effect by competitively blocking the GnRH receptor in the pituitary gland. This antagonism suppresses the pituitary-gonadal axis, leading to a reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] Consequently, this leads to a decrease in the production of estrogen and progesterone in women, hormones that are key drivers in the pathophysiology of endometriosis.[5] The targeted suppression of these hormones aimed to alleviate the pelvic pain associated with the condition.[5][7]

The Molecular Architecture of this compound

The chemical structure of this compound, (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide, presents a significant synthetic challenge.[2] Its core features include a central benzimidazol-2-ylidene-1,3-dione moiety, flanked by a 2,5-difluorophenyl group and a substituted phenyl ring bearing a sulfonimidamide functional group with a chiral hydroxypropyl chain.

| Identifier | Value |

| IUPAC Name | (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide[2] |

| CAS Number | 912587-25-8[2] |

| Molecular Formula | C25H19F3N4O5S[8] |

| Molar Mass | 544.51 g·mol−1[2] |

Conceptual Synthetic Strategy

While a detailed, step-by-step synthetic protocol for this compound is not publicly available in the referenced literature, a retrosynthetic analysis can be proposed based on its chemical structure. The complexity of the molecule suggests a convergent synthesis, where key fragments are prepared separately and then coupled in the later stages.

Figure 2: A conceptual workflow for the synthesis of this compound, illustrating the convergent assembly of key fragments.

Note on Proprietary Information: The detailed, step-by-step synthesis of a proprietary pharmaceutical compound like this compound is typically protected by patents. While patents associated with this compound exist, accessing the specific experimental details within these documents was not possible through the conducted searches. [9]Therefore, the presented synthetic pathway is a logical deduction based on the molecule's structure and common practices in medicinal chemistry.

Clinical Development and Future Perspectives

This compound demonstrated a dose-related reduction in endometriosis-associated pelvic pain in Phase II studies. [5][7]The treatment was also associated with hypoestrogenic side effects, such as hot flushes and decreases in bone mineral density, which are expected for this class of drugs. [10]Despite showing some efficacy, the development of this compound was discontinued. [2] The exploration of oral GnRH antagonists continues to be an active area of research. Other molecules in this class, such as Elagolix and Relugolix, have gained regulatory approval for the treatment of endometriosis and uterine fibroids. [10][11]The synthetic strategies and clinical findings from the development of this compound, even though discontinued, contribute to the broader understanding and advancement of this important therapeutic class. Future research may focus on optimizing the efficacy and safety profiles of GnRH antagonists, potentially through novel synthetic approaches that allow for fine-tuning of their pharmacokinetic and pharmacodynamic properties. [12][13]

References

- MedchemExpress.com. This compound (ASP-1707) | GnRH Receptor Antagonist.

- PubChem. This compound.

- MedChemExpress. This compound.

- Patsnap Synapse.

- Wikipedia. This compound.

- BioChemPartner.com. GnRH Receptor.

- National Institutes of Health. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study.

- PubMed.

- PubMed. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study.

- PubMed. Relugolix, an oral gonadotropin-releasing hormone receptor antagonist, reduces endometriosis-associated pain compared with leuprorelin in Japanese women: a phase 3, randomized, double-blind, noninferiority study.

- PubMed Central.

- PubMed. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist.

- Yale Medicine. Pre-IVF Treatment With a GnRH Antagonist in Women With Endometriosis (PREGnant) | Clinical Trials.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. GnRH Receptor | BioChemPartner [biochempartner.com]

- 4. This compound | gonadotrophin releasing hormone (GnRH) antagonist | CAS# 912587-25-8 | InvivoChem [invivochem.com]

- 5. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relugolix, an oral gonadotropin-releasing hormone receptor antagonist, reduces endometriosis-associated pain compared with leuprorelin in Japanese women: a phase 3, randomized, double-blind, noninferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uterine Adenomyosis Treated by Linzagolix, an Oral Gonadotropin-Releasing Hormone Receptor Antagonist: A Pilot Study with a New ’Hit Hard First and then Maintain’ Regimen of Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pre-IVF Treatment With a GnRH Antagonist in Women With Endometriosis (PREGnant) | Clinical Trials | Yale Medicine [yalemedicine.org]

An In-depth Technical Guide to Opigolix: Structure, Properties, and Mechanism of Action

Introduction

Opigolix, also known as ASP-1707, is an orally active, non-peptide small molecule that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent diseases, particularly endometriosis and rheumatoid arthritis, reaching Phase II clinical trials.[1][3] Unlike GnRH agonists that cause an initial surge in gonadotropins (a "flare effect"), this compound provides immediate and competitive blockade of the GnRH receptor in the pituitary gland.[4][5] This direct antagonism leads to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of ovarian sex hormones like estradiol.[4][6] This guide provides a detailed technical overview of this compound, focusing on its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Identity and Structure

The unique chemical architecture of this compound is central to its function as a potent GnRH receptor antagonist. Its systematic IUPAC name is (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide | [1][7] |

| CAS Number | 912587-25-8 | [1][8] |

| Molecular Formula | C25H19F3N4O5S | [1][8] |

| Molecular Weight | 544.51 g/mol | [1][8] |

| Developmental Code | ASP-1707 | [1][3] |

Physicochemical Properties

The physicochemical properties of a drug candidate like this compound are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). These parameters influence formulation strategies and predict in vivo performance.

The causality behind these properties is significant. For instance, the LogP value of 0.45 suggests a degree of lipophilicity balanced with hydrophilicity, which is often crucial for oral absorption—allowing the molecule to pass through the lipid membranes of the gut wall while maintaining sufficient solubility in the aqueous environment of the gastrointestinal tract.[9][10] The presence of 4 hydrogen bond donors and 10 acceptors indicates the molecule's potential for interactions with biological targets and its solubility characteristics.[9]

Table 2: Physicochemical Data for this compound

| Property | Value | Significance in Drug Development | Source(s) |

| LogP | 0.45 | Predicts membrane permeability and solubility. | [9] |

| Hydrogen Bond Donors | 4 | Influences solubility and receptor binding. | [9] |

| Hydrogen Bond Acceptors | 10 | Influences solubility and receptor binding. | [9] |

| Rotatable Bond Count | 7 | Relates to conformational flexibility and target binding. | [9] |

| Boiling Point | 706.9 ± 70.0 °C | Indicates thermal stability. | [9] |

| Density | 1.5 ± 0.1 g/cm³ | Basic physical property for formulation. | [9] |

| Appearance | Solid at room temperature | Standard state for oral dosage forms. | [9] |

Pharmacology and Mechanism of Action

This compound exerts its therapeutic effect by modulating the Hypothalamic-Pituitary-Gonadal (HPG) axis. In a normal physiological state, the hypothalamus secretes GnRH, which stimulates GnRH receptors on the anterior pituitary gland. This stimulation triggers the release of LH and FSH, which in turn act on the gonads to produce sex hormones, including estrogen.[4]

As a competitive antagonist, this compound binds to the GnRH receptors in the pituitary but does not activate them.[4][5] This action physically blocks endogenous GnRH from binding, thereby inhibiting the downstream signaling cascade. The result is a rapid and dose-dependent reduction in the secretion of LH and FSH.[4] This suppression of gonadotropins leads to decreased production of estradiol, which is the primary therapeutic goal in treating estrogen-dependent conditions like endometriosis.[4][11]

A key advantage of this antagonistic mechanism is the avoidance of the "flare effect" seen with GnRH agonists.[4] Agonists initially stimulate the GnRH receptor before desensitizing it, causing a temporary surge in hormones that can worsen symptoms.[12] this compound, by contrast, provides immediate suppression, offering faster symptom control.[5]

Signaling Pathway Diagram

The following diagram illustrates the point of intervention for this compound within the HPG axis.

Caption: Mechanism of action of this compound on the HPG axis.

Experimental Protocols for Characterization

Validating the identity, purity, and biological activity of a drug candidate is paramount. The following sections describe standard, self-validating methodologies for the characterization of a small molecule antagonist like this compound.

Purity and Identity Confirmation via HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture.[13][14] For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to assess purity and confirm its identity against a reference standard.[13]

Objective: To determine the purity of an this compound sample and confirm its identity by retention time comparison.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

Prepare the test sample solution at the same concentration.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Kinetex EVO C18, Accucore C18) is commonly used for small molecules.[15]

-

Mobile Phase: A gradient elution is typically used, starting with a higher percentage of aqueous solvent (e.g., water with 0.1% formic acid) and ramping up to a higher percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).[16]

-

Flow Rate: Typically 1.0 mL/min.[16]

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 250 nm).[16]

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a blank (solvent) to ensure no system peaks interfere.

-

Inject the reference standard to determine its retention time.

-

Inject the test sample.

-

-

Data Analysis:

-

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

The identity is confirmed if the retention time of the major peak in the sample chromatogram matches that of the reference standard.

-

Target Engagement: GnRH Receptor Binding Assay

To confirm that this compound interacts with its intended biological target, a radioligand binding assay is the gold standard.[17][18] This assay measures the ability of this compound to compete with a known radiolabeled ligand for binding to the GnRH receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor.

Methodology:

-

Materials:

-

Receptor Source: Cell membranes prepared from a cell line engineered to express the human GnRH receptor (e.g., HEK293 or CHO cells).[19]

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope, such as [¹²⁵I]-triptorelin.[17]

-

Test Compound: this compound, serially diluted to a range of concentrations.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂ and BSA.[17]

-

-

Procedure (Competitive Binding):

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[19]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled GnRH agonist/antagonist).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[17]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each this compound concentration.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.[17]

-

Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[17]

-

Workflow Diagram for Receptor Binding Assay

Caption: Experimental workflow for a GnRH radioligand binding assay.

Clinical Development and Significance

This compound was advanced into Phase II clinical trials for endometriosis, a chronic, estrogen-dependent inflammatory disease characterized by severe pelvic pain.[1][11] The clinical development of oral GnRH antagonists like this compound, elagolix, and relugolix represents a significant advancement in managing such conditions.[4][20][21] These agents offer the potential for effective pain relief with the convenience of oral administration and the ability to titrate the dose to achieve partial or full estrogen suppression, thereby balancing efficacy with side effects like bone mineral density loss.[4][11] Although the development of this compound was discontinued in 2018, its journey provides valuable insights into the chemical and pharmacological properties required for a successful oral GnRH antagonist.[1]

Conclusion

This compound is a well-characterized small molecule GnRH receptor antagonist with a chemical structure optimized for oral activity. Its mechanism of action, involving direct, competitive blockade of the GnRH receptor, offers a rapid and controlled method for suppressing the HPG axis and reducing estrogen levels. The technical protocols for its analysis, from chromatographic purity assessment to receptor binding assays, are robust and essential for ensuring the quality and biological function of this and similar molecules in drug development. While its own development has ceased, this compound remains an important case study in the successful design of non-peptide GnRH antagonists for hormone-dependent diseases.

References

-

This compound - Wikipedia . Wikipedia. Available from: [Link][1]

-

GnRH Receptor - BioChemPartner . BioChemPartner.com. Available from: [Link][2]

-

Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology . Chromatography Online. Available from: [Link][15]

-

Reverse-phase HPLC analysis and purification of small molecules . PubMed. Available from: [Link][13]

-

This compound - PubChem . National Center for Biotechnology Information. Available from: [Link][22]

-

Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research . National Center for Biotechnology Information. Available from: [Link][4]

-

Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. Available from: [Link][23]

-

Data Sheet Radioligand Binding Assay Protocol . Gifford Bioscience. Available from: [Link][19]

-

HPLC Separation of Drugs . SIELC Technologies. Available from: [Link][16]

-

HPLC in Pharmaceutical Applications and Pharmaceutical Industry . Lab Manager. Available from: [Link][14]

-

Clinical development of the oral gonadotropin-releasing hormone antagonist elagolix . National Center for Biotechnology Information. Available from: [Link][20]

-

Receptor-Binding Affinity of Gonadotropin-Releasing Hormone Analogs: Analysis by Radioligand-Receptor Assay . Oxford Academic. Available from: [Link][24]

-

Radioligand Binding Assay . Gifford Bioscience. Available from: [Link][18]

-

(PDF) Clinical development of the oral gonadotropin-releasing hormone-antagonist elagolix . ResearchGate. Available from: [Link][25]

-

Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist elagolix for the management of endometriosis-associated pain . PubMed. Available from: [Link][11]

-

CLINICAL STUDY PROTOCOL . ObsEva. Available from: [Link][26]

-

Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor . Oxford Academic. Available from: [Link][27]

-

Linzagolix - PubChem . National Center for Biotechnology Information. Available from: [Link][28]

-

Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis . National Center for Biotechnology Information. Available from: [Link][6]

-

A model‐based analysis to guide gonadotropin‐releasing hormone receptor antagonist use for management of endometriosis . PubMed Central. Available from: [Link][29]

-

GnRH Antagonists in Endometriosis: Evaluating the Evidence for Sustained Pain Reduction . Touch Gynaecology. Available from: [Link][5]

-

Endometriosis Clinical Trial Pipeline Shows Promise with 20+ Therapies in Development . Endometriosis News. Available from: [Link][30]

-

Effect of drug physicochemical properties on in vitro characteristics of amphiphilic cyclodextrin nanospheres and nanocapsules . PubMed. Available from: [Link][10]

-

What drugs are in development for Endometriosis? . Patsnap Synapse. Available from: [Link][12]

-

Definition of linzagolix - NCI Drug Dictionary . National Cancer Institute. Available from: [Link][31]

-

Elagolix - PubChem . National Center for Biotechnology Information. Available from: [Link][32]

-

Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in women with endometriosis-associated pain: phase 2 safety and efficacy 24-week results . PubMed. Available from: [Link][21]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GnRH Receptor | BioChemPartner [biochempartner.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GnRH Antagonists in Endometriosis [endometriosis.net]

- 6. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | gonadotrophin releasing hormone (GnRH) antagonist | CAS# 912587-25-8 | InvivoChem [invivochem.com]

- 10. Effect of drug physicochemical properties on in vitro characteristics of amphiphilic cyclodextrin nanospheres and nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist elagolix for the management of endometriosis-associated pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What drugs are in development for Endometriosis? [synapse.patsnap.com]

- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. HPLC Separation of Drugs | SIELC Technologies [sielc.com]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Clinical development of the oral gonadotropin-releasing hormone antagonist elagolix - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in women with endometriosis-associated pain: phase 2 safety and efficacy 24-week results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. hovione.com [hovione.com]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. A model‐based analysis to guide gonadotropin‐releasing hormone receptor antagonist use for management of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. trial.medpath.com [trial.medpath.com]

- 31. Facebook [cancer.gov]

- 32. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Preclinical Roadmap for the Investigation of Opigolix, a GnRH Antagonist for Endometriosis

A Technical Guide for Drug Development Professionals, Researchers, and Scientists

Authored by: Gemini, Senior Application Scientist

Abstract

Endometriosis is a chronic, estrogen-dependent inflammatory disease that presents significant therapeutic challenges. The development of oral gonadotropin-releasing hormone (GnRH) antagonists has marked a pivotal advancement in its management. This technical guide provides a comprehensive preclinical framework for the evaluation of opigolix (ASP-1707), a non-peptide GnRH antagonist, for the treatment of endometriosis. While the clinical development of this compound was discontinued, the scientific rationale and the preclinical methodologies for its assessment remain highly relevant for the broader class of GnRH antagonists. This document offers field-proven insights into experimental design, detailing both in vivo and in vitro models, key efficacy endpoints, and self-validating protocols. By synthesizing the known clinical data for this compound with established preclinical techniques, this guide serves as an authoritative roadmap for researchers engaged in the discovery and development of novel therapies for endometriosis.

Introduction: The Scientific Rationale for GnRH Antagonism in Endometriosis

Endometriosis is characterized by the presence of endometrial-like tissue outside the uterus, which leads to chronic pelvic pain, dysmenorrhea, and infertility. The growth and inflammatory activity of these ectopic lesions are primarily driven by estrogen.[1][2] The hypothalamic-pituitary-gonadal (HPG) axis governs the production of estrogen through a cascade initiated by the secretion of GnRH from the hypothalamus.

This compound is an orally active, non-peptide GnRH receptor antagonist.[3] Its mechanism of action involves competitively blocking GnRH receptors in the pituitary gland.[1][4] This blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing ovarian estradiol production in a dose-dependent manner.[5][6] This induced hypoestrogenic state is the cornerstone of its therapeutic potential, as it aims to starve endometriotic lesions of the estrogen required for their survival and proliferation, thus reducing inflammation and alleviating pain.[1][7] Unlike GnRH agonists which cause an initial "flare" effect, antagonists like this compound provide immediate suppression of gonadotropins.[8]

The following diagram illustrates the HPG axis and the mechanism of action of this compound.

Preclinical Evaluation Strategy: A Multi-Modal Approach

A robust preclinical evaluation of a GnRH antagonist like this compound requires a multi-modal approach, combining in vivo models that recapitulate the disease phenotype with in vitro assays to dissect cellular mechanisms. This dual strategy ensures a comprehensive understanding of the compound's efficacy, pharmacodynamics, and potential direct effects on endometrial cells.

In Vivo Efficacy Assessment in a Surgically Induced Rodent Model

Rodent models, while not perfectly replicating human endometriosis due to differences in the menstrual cycle, are indispensable for evaluating the systemic effects of hormonal therapies.[5] The surgically induced model in rats or mice is the most widely accepted and utilized.[7][9]

The following diagram outlines a typical in vivo experimental workflow.

This protocol is adapted from established methods for creating an autologous rat model of endometriosis.[7][10]

-

Animal Preparation: Use adult female Sprague-Dawley rats (200-250g) exhibiting regular estrous cycles. Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

-

Uterine Horn Excision: Perform a midline laparotomy to expose the uterus. Ligate and excise one uterine horn and place it in sterile, cold saline.

-

Implant Preparation: Open the excised uterine horn longitudinally and cut it into small fragments (e.g., 2x2 mm).

-

Autotransplantation: Suture four uterine fragments to the inner abdominal wall or onto the intestinal mesentery of the same rat, ensuring the endometrial layer faces the peritoneal cavity.[9]

-

Closure: Close the abdominal wall and skin with sutures. Administer post-operative analgesia as per institutional guidelines.

-

Lesion Establishment: Allow 2-4 weeks for the implants to establish, vascularize, and form characteristic cyst-like lesions.

-

Treatment Administration: Randomize animals into treatment groups (e.g., vehicle control, multiple doses of this compound, positive control like leuprolide acetate). Administer this compound orally once daily for a predetermined period (e.g., 4-8 weeks).

-

Lesion Size Measurement: At the end of the study, euthanize the animals and carefully excise the endometriotic lesions. Measure the dimensions (length and width) of each lesion and calculate the volume or cross-sectional area.[10]

-

Histopathological Analysis: Fix the lesions in 10% neutral formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.[11] Score the lesions based on the integrity of the glandular epithelium and the degree of stromal preservation, which are indicative of lesion regression.[12][13]

-

Hormone Level Quantification: Collect blood samples at baseline and at the study endpoint. Use ELISA kits to measure serum concentrations of estradiol, LH, and FSH to confirm the pharmacodynamic effect of this compound.

-

Pain Assessment (Mechanical Hyperalgesia): Measure pain-like behavior using von Frey filaments applied to the pelvic area.[4][10] A decrease in the paw withdrawal threshold indicates hyperalgesia. This test should be performed at baseline and at regular intervals throughout the treatment period. An effective treatment should increase the withdrawal threshold towards baseline levels.[14][15]

In Vitro Mechanistic and Direct Effect Assessment

In vitro models using human endometrial cells are crucial for determining if a compound has direct effects on endometrial tissue, independent of systemic hormone suppression. These models are ideal for studying cell proliferation, inflammation, and apoptosis.[3]

The following diagram shows a screening cascade for in vitro evaluation.

Sources

- 1. Video: Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue [jove.com]

- 2. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro models of human endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Altered Evoked and Non-Evoked Responses in a Heterologous Mouse Model of Endometriosis-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue [jove.com]

- 6. mdpi.com [mdpi.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. endometriosis.net [endometriosis.net]

- 9. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinsurggroup.us [clinsurggroup.us]

- 11. Induction and characterization of a rat model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. WERF Endometriosis Phenome and Biobanking Harmonisation Project for Experimental Models in Endometriosis Research (EPHect-EM-Pain): methods to assess pain behaviour in rodent models of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Opigolix and its Modulatory Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The regulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis is fundamental to reproductive health, and its dysregulation is implicated in numerous sex hormone-dependent pathologies. Gonadotropin-releasing hormone (GnRH) antagonists represent a significant therapeutic advancement, offering precise and rapid modulation of this critical endocrine system. This technical guide provides a comprehensive examination of Opigolix (ASP-1707), an orally active, non-peptide GnRH antagonist. Although its development was discontinued, the study of this compound and its congeners provides invaluable insights into the mechanism and clinical utility of this drug class. We will dissect its mechanism of action, detail its profound effects on HPG axis signaling, and present the experimental methodologies used to characterize its pharmacodynamic profile.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Primer

The HPG axis is a sophisticated neuroendocrine system that governs vertebrate reproduction and development.[1][2] Its function relies on a coordinated cascade of hormonal signals originating from the hypothalamus.

-

Hypothalamic Pulse Generation : The process is initiated by the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from specialized neurons in the hypothalamus.[3] This pulsatility is critical; continuous GnRH exposure leads to receptor desensitization and paradoxical suppression of the axis.[1]

-

Pituitary Response : GnRH travels through the hypophyseal portal system to the anterior pituitary gland, where it binds to GnRH receptors (GnRHR) on gonadotrope cells.[1][2] This binding stimulates the synthesis and release of two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] The frequency of GnRH pulses differentially regulates gonadotropin release, with rapid pulses favoring LH and slower pulses favoring FSH secretion.[3]

-

Gonadal Steroidogenesis : LH and FSH enter the systemic circulation and act on the gonads (ovaries in females, testes in males). In females, these hormones drive follicular development and stimulate the production of the primary ovarian sex hormones, estradiol and progesterone.[5]

-

Feedback Regulation : The HPG axis is regulated by intricate negative feedback loops.[4] Circulating levels of estradiol and progesterone signal back to the hypothalamus and pituitary to inhibit the secretion of GnRH, LH, and FSH, thus maintaining hormonal homeostasis.

// Pathways Hypothalamus -> Pituitary [label=" GnRH (+)", fontcolor="#34A853"]; Pituitary -> Gonads [label="LH & FSH (+)", fontcolor="#34A853"]; Gonads -> TargetTissues [label="Estradiol & Progesterone", style=dashed];

// Feedback Loops Gonads -> Pituitary [label="Negative Feedback (-)", color="#EA4335", style=dashed, dir=back]; Gonads -> Hypothalamus [label="Negative Feedback (-)", color="#EA4335", style=dashed, dir=back]; } dot Caption: The Hypothalamic-Pituitary-Gonadal (HPG) Axis feedback loop.

This compound: A Non-Peptide GnRH Receptor Antagonist

This compound (ASP-1707) is a small-molecule, orally active, non-peptide antagonist of the GnRH receptor.[6][7] It was developed by Astellas Pharma for the treatment of sex hormone-dependent diseases such as endometriosis.[7] This class of drugs offers a distinct pharmacological profile compared to GnRH agonists.

Mechanism of Action:

Unlike GnRH agonists, which initially stimulate the GnRHR before causing downregulation, GnRH antagonists like this compound act as competitive blockers.[8][9][10]

-

Competitive Binding : this compound binds directly and reversibly to GnRH receptors on the pituitary gonadotropes.[5][9]

-

Inhibition of Signal Transduction : This binding competitively blocks endogenous GnRH from activating its receptor, thereby immediately inhibiting the downstream signaling cascade responsible for LH and FSH synthesis and release.[8][11]

-

Suppression of Gonadotropins & Steroids : The result is a rapid, dose-dependent decrease in circulating levels of LH and FSH, which in turn leads to a profound reduction in ovarian production of estradiol and progesterone.[5][11]

A key advantage of this mechanism is the avoidance of an initial "flare effect"—a temporary surge in gonadotropins and sex steroids—which is characteristic of GnRH agonist therapy.[5][8][10] This immediate suppression makes antagonists particularly valuable where rapid symptom control is required.[9][10]

Pharmacodynamic Effects on the HPG Axis

The administration of an oral GnRH antagonist like this compound induces a rapid, reversible, and dose-dependent suppression of the HPG axis.[11] The ability to titrate the degree of estrogen suppression is a hallmark of this drug class, allowing for a therapeutic window that balances efficacy with the side effects of profound hypoestrogenism, such as bone mineral density loss.[5][8]

| Hormone | Effect of Oral GnRH Antagonist Administration | Typical Onset | Key Implication |

| LH | Rapid, dose-dependent suppression.[5][11] | Within hours | Prevents the LH surge, thereby inhibiting ovulation and luteal function. |

| FSH | Dose-dependent suppression.[5][11] | Within hours | Inhibits follicular development. |

| Estradiol (E2) | Dose-dependent reduction, from partial to near-castrate levels.[11] | Within 24-48 hours | Primary mechanism for therapeutic effect in estrogen-dependent diseases like endometriosis. |

| Progesterone | Significant reduction due to anovulation and suppressed luteal function.[11] | Follows suppression of the ovulatory cycle | Contributes to the reduction of symptoms in progesterone-sensitive conditions. |

Data synthesized from studies on elagolix and other oral GnRH antagonists, which share a similar mechanism of action.

While this compound development was halted in Phase II trials[7], data from other agents in its class, such as Linzagolix and Elagolix, have consistently demonstrated these effects. For instance, clinical trials for Linzagolix showed significant, dose-dependent reductions in menstrual blood loss and pain in patients with uterine fibroids and endometriosis, respectively, correlating with the degree of estradiol suppression.[12][13]

Experimental Methodologies for Characterizing HPG Axis Modulation

Validating the mechanism and quantifying the effects of a GnRH antagonist require a suite of specific and robust experimental protocols.

Protocol: Quantifying Serum Hormone Levels via Immunoassay

This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) for measuring serum estradiol, a critical endpoint for assessing the pharmacodynamic effect of this compound.

Objective: To determine the concentration of estradiol in serum samples from subjects treated with this compound versus placebo.

Methodology:

-

Sample Collection & Preparation:

-

Collect whole blood via venipuncture into serum separator tubes at specified time points (e.g., baseline, 4, 8, 12, 24 hours post-dose, and weekly).

-

Allow blood to clot at room temperature for 30-60 minutes.

-

Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

-

Aliquot the resulting serum into cryovials and store at -80°C until analysis to ensure stability.

-

-

ELISA Procedure (Competitive Assay Principle):

-

Use a commercial, validated estradiol ELISA kit.

-

Prepare standards and quality controls as per the manufacturer's instructions.

-

Add 25 µL of standards, controls, and unknown serum samples to the appropriate wells of a microplate pre-coated with a capture antibody.

-

Add 100 µL of estradiol-horseradish peroxidase (HRP) conjugate to each well. This conjugate will compete with the endogenous estradiol in the sample for binding to the capture antibody.

-

Incubate the plate for 60 minutes at 37°C.

-

Wash the plate 4-5 times with the provided wash buffer to remove unbound components.

-

Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well. HRP will catalyze a color change.

-

Incubate in the dark for 15-20 minutes at room temperature. The intensity of the color developed is inversely proportional to the concentration of estradiol in the sample.

-

Add 50 µL of stop solution to each well to terminate the reaction.

-

Read the optical density (OD) at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the OD of the standards against their known concentrations.

-

Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of the unknown samples.

-

Compare the mean estradiol concentrations between the this compound-treated and placebo groups at each time point using appropriate statistical tests (e.g., ANOVA, t-test).

-

Workflow: Clinical Trial Design for a GnRH Antagonist

The evaluation of a drug like this compound follows a structured clinical trial workflow designed to assess safety, pharmacokinetics (PK), and pharmacodynamics (PD).

Conclusion and Future Perspectives

This compound, as a representative of the oral GnRH antagonist class, exemplifies a targeted therapeutic strategy for modulating the HPG axis. Its mechanism of direct, competitive, and reversible antagonism of the GnRH receptor allows for a rapid and titratable suppression of gonadotropins and ovarian steroids. This offers a refined approach to managing estrogen-dependent disorders like endometriosis and uterine fibroids compared to earlier GnRH agonist therapies.[8][10]

Although the clinical development of this compound was discontinued[7], the successful approval and clinical integration of other drugs in this class, such as Elagolix, Relugolix, and Linzagolix, underscore the validity and importance of this therapeutic target.[8][12][14] Ongoing research continues to explore the potential of GnRH antagonists in other indications, including polycystic ovary syndrome (PCOS) and benign prostatic hyperplasia (BPH), highlighting the broad utility of HPG axis modulation in medicine.[15]

References

- 1. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The HPG Axis: Hormones of Male Reproduction - Video | Study.com [study.com]

- 5. researchgate.net [researchgate.net]

- 6. GnRH Receptor | BioChemPartner [biochempartner.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 10. GnRH Antagonists in Endometriosis [endometriosis.net]

- 11. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What drugs are in development for Endometriosis? [synapse.patsnap.com]

- 14. Elagolix – The First FDA-Approved Treatment for Endometriosis and Uterine Fibroids | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]

- 15. Suppression of hypothalamic-pituitary-gonadal function by linzagolix in benign prostatic hyperplasia and polycystic ovary syndrome animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Oral GnRH Antagonists: A Technical Guide for Drug Development Professionals

Foreword

The advent of orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonists represents a paradigm shift in the management of hormone-dependent diseases such as endometriosis and uterine fibroids.[1][2] Unlike their predecessors, the GnRH agonists, these small molecule antagonists offer a rapid, dose-dependent suppression of gonadotropins and sex hormones without the initial flare-up effect.[1][3] This unique pharmacological profile has translated into significant clinical benefits, offering patients a more convenient and titratable therapeutic option.[1][4] This guide provides an in-depth exploration of the core pharmacokinetic principles governing this innovative class of drugs, with a focus on elagolix, relugolix, and linzagolix. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support the advancement of future therapies.

The GnRH Signaling Pathway and Mechanism of Action

Gonadotropin-releasing hormone, a decapeptide produced in the hypothalamus, is the master regulator of the reproductive endocrine system. It binds to GnRH receptors on the anterior pituitary gland, triggering a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] These gonadotropins, in turn, stimulate the gonads to produce sex hormones, primarily estrogen and progesterone in females and testosterone in males.

Oral GnRH antagonists are competitive inhibitors of the GnRH receptor.[3] By blocking the receptor, they prevent endogenous GnRH from binding, thereby immediately suppressing the release of LH and FSH.[3][5] This leads to a rapid and dose-dependent reduction in circulating sex hormone levels, providing the therapeutic effect in hormone-sensitive conditions.[5]

Caption: Simplified GnRH signaling pathway and the mechanism of action of oral GnRH antagonists.

Core Pharmacokinetic Principles: ADME Profile

The oral bioavailability and therapeutic efficacy of GnRH antagonists are governed by their absorption, distribution, metabolism, and excretion (ADME) profiles. A thorough understanding of these processes is paramount for optimizing drug design and clinical development.

Absorption

The journey of an oral GnRH antagonist begins with its absorption from the gastrointestinal tract. Key parameters influencing this process include:

-

Solubility and Permeability: These intrinsic properties of the drug molecule dictate its ability to dissolve in the gastrointestinal fluids and permeate the intestinal epithelium.[6][7]

-

Gastrointestinal Tract Conditions: Factors such as pH, motility, and the presence of food can significantly impact drug absorption.[6][7] For instance, a high-fat meal can alter the absorption of some GnRH antagonists.

-

Transporters: Efflux transporters like P-glycoprotein (P-gp) can actively pump the drug back into the intestinal lumen, thereby limiting its absorption.[8][9] Conversely, uptake transporters such as Organic Anion Transporting Polypeptides (OATPs) can facilitate absorption.

Distribution

Once absorbed into the systemic circulation, the drug distributes throughout the body.

-

Plasma Protein Binding: The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, is a critical determinant of its distribution.[10][11] Only the unbound or "free" fraction of the drug is pharmacologically active and available to interact with the GnRH receptors in the pituitary.

Metabolism

Oral GnRH antagonists are primarily metabolized in the liver, a process that transforms the drug into more water-soluble compounds for easier excretion.

-

Cytochrome P450 (CYP) Enzymes: The CYP3A4 enzyme is a major player in the metabolism of several oral GnRH antagonists.[12][13] Co-administration of drugs that inhibit or induce CYP3A4 can lead to significant drug-drug interactions.[12][13]

-

Other Enzymes: To a lesser extent, other CYP enzymes like CYP2C8 may also be involved in the metabolism of these compounds.[10][11]

Excretion

The metabolized drug and its byproducts are ultimately eliminated from the body.

-

Fecal and Renal Routes: The primary route of excretion for many oral GnRH antagonists and their metabolites is through the feces, with a smaller portion eliminated in the urine.[14]

Comparative Pharmacokinetics of Leading Oral GnRH Antagonists

While sharing a common mechanism of action, the approved oral GnRH antagonists—elagolix, relugolix, and linzagolix—exhibit distinct pharmacokinetic profiles that influence their clinical use.

| Pharmacokinetic Parameter | Elagolix | Relugolix | Linzagolix |

| Time to Maximum Concentration (Tmax) | ~1.0–1.5 hours[12][15] | ~2.25 hours[10][11] | ~2 hours[16] |

| Terminal Half-life (t½) | ~4–6 hours[14][17] | 36 to 65 hours[18] | ~15 hours[5][19] |

| Bioavailability | Low (species-dependent, no human data)[14] | ~12%[10][11] | High (80%)[5][16] |

| Plasma Protein Binding | ~80%[14][20] | 68–71%[10][18] | Not specified |

| Primary Metabolism | Hepatic via CYP3A[14][17] | Primarily by CYP3A, lesser extent by CYP2C8[10][11] | Primarily hepatic via cytochrome P450 enzymes[21] |

| Primary Excretion | ~90% in feces, <3% in urine[14] | ~82% in feces, ~4% in urine[18] | Primarily in urine, with about one-third in feces[21] |

| Food Effect | High-fat meal can decrease exposure[12][22] | Food diminishes bioavailability by about 50%[18] | Can be administered with or without food[16] |

| Key Transporter Interactions | Substrate of P-gp and OATP1B1[12][14] | Substrate of P-gp[10][18] | Low risk of drug-drug interactions via CYP3A4 or OATP1B1/B3[23] |

Essential Experimental Protocols for Pharmacokinetic Characterization

A robust and comprehensive evaluation of the pharmacokinetic properties of a novel oral GnRH antagonist is critical for its successful development. The following section outlines key in vitro and in vivo experimental workflows.

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 permeability assay is a cornerstone in vitro model for predicting the intestinal absorption of orally administered drugs.[4][24]

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[16][18]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable supports in multi-well plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[16]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[25]

-

Compound Application: A solution of the test compound is added to either the apical (simulating the intestinal lumen) or basolateral (simulating the bloodstream) side of the monolayer.[24]

-

Incubation: The plates are incubated at 37°C for a defined period, typically 2 hours.[25]

-

Sample Collection and Analysis: Samples are collected from the opposite compartment at specified time points. The concentration of the compound is quantified using a validated bioanalytical method, such as LC-MS/MS.[18]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. A higher Papp value generally indicates better permeability.[24] By performing the assay in both the apical-to-basolateral and basolateral-to-apical directions, the efflux ratio can be determined to assess the involvement of efflux transporters like P-gp.[24]

Caption: Generalized workflow for a Caco-2 permeability assay.

Metabolic Stability Assessment

Metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate.[14][26]

Objective: To determine the rate at which a compound is metabolized by liver enzymes, typically in liver microsomes or hepatocytes.[5][26]

Methodology:

-

Incubation Mixture Preparation: The test compound is incubated with a preparation of liver microsomes (containing primarily phase I enzymes like CYPs) or hepatocytes (containing both phase I and phase II enzymes) in a buffered solution.[26]

-

Cofactor Addition: For microsomal assays, a cofactor regenerating system, such as NADPH, is added to initiate the metabolic reactions.[14]

-

Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points.[14]

-

Reaction Quenching: The metabolic reaction in the collected aliquots is stopped, typically by adding a cold organic solvent.[14]

-

Sample Processing and Analysis: The samples are processed to remove proteins, and the concentration of the remaining parent compound is quantified by LC-MS/MS.[14]

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate key metabolic stability parameters, such as the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

Plasma Protein Binding Determination

Understanding the extent of plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data.[11][12]

Objective: To determine the fraction of a drug that is bound to plasma proteins.

Methodology (Equilibrium Dialysis):

-

Apparatus Setup: An equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane, is used.[10]

-

Sample Preparation: The test compound is spiked into plasma, which is then placed in one chamber of the dialysis unit. A protein-free buffer solution is placed in the other chamber.[10]

-

Equilibration: The unit is incubated at 37°C with gentle shaking for a sufficient period to allow the unbound drug to diffuse across the membrane and reach equilibrium.[10]

-

Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.[10]

-

Calculation: The percentage of protein binding is calculated from the concentrations in the two chambers.[19]

Clinical Pharmacokinetic Study Design

Clinical trials are indispensable for characterizing the pharmacokinetics of a new drug in humans.[7][27]

Objective: To determine the ADME properties of a drug in a human population and to assess factors such as dose proportionality and the effect of food.

Typical Design (Single-Dose, Crossover Study):

-

Subject Recruitment: A cohort of healthy volunteers is typically enrolled.[8]

-

Treatment Periods: The study is divided into two or more treatment periods, separated by a washout period to ensure complete elimination of the drug from the body.[8]

-

Randomized Dosing: In each period, subjects receive a single dose of either the test drug or a reference compound (or placebo) in a randomized order.[8]

-

Serial Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.[9]

-

Plasma Concentration Analysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method.[3][28]

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and t½.[29]

Navigating Drug-Drug Interactions

Given that oral GnRH antagonists are often used in patient populations that may be taking other medications, a thorough evaluation of their potential for drug-drug interactions (DDIs) is a regulatory requirement and a critical aspect of ensuring patient safety.[30][31]

-

CYP-Mediated Interactions: As many oral GnRH antagonists are substrates and/or inhibitors/inducers of CYP3A4, there is a potential for interactions with other drugs that are metabolized by or affect this enzyme system.[12][32]

-

Transporter-Mediated Interactions: Interactions involving transporters like P-gp and OATP1B1 can also be clinically significant.[12][15] For example, co-administration of a strong OATP1B1 inhibitor with an OATP1B1 substrate can lead to a significant increase in the substrate's plasma concentration.[33]

In Vitro DDI Assessment:

-

Enzyme Inhibition and Induction Assays: These assays evaluate the potential of a new drug to inhibit or induce the activity of major CYP enzymes.

-

Transporter Substrate and Inhibition Assays: These studies determine if a drug is a substrate or inhibitor of key uptake and efflux transporters.[15][34]

Clinical DDI Studies:

Based on the in vitro findings, targeted clinical DDI studies are designed to assess the clinical relevance of potential interactions.[35][36]

Conclusion and Future Directions

The oral GnRH antagonists have ushered in a new era in the treatment of hormone-dependent gynecological conditions. Their favorable pharmacokinetic profiles, characterized by rapid onset of action and dose-dependent control of hormone suppression, offer significant advantages over previous therapies. A comprehensive understanding of the ADME properties, potential for drug-drug interactions, and the factors influencing their oral bioavailability is essential for the continued development of this important class of drugs. Future research should focus on further elucidating the nuances of their pharmacokinetic profiles in diverse patient populations and exploring novel formulations to enhance their therapeutic potential.

References

-

Relugolix - Wikipedia. Available from: [Link]

-

Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025-04-16). Available from: [Link]

-

The oral GnRH antagonists, a new class of drugs in gynecology: from pharmacokinetics to possible clinical applications - Taylor & Francis Online. Available from: [Link]

-

Linzagolix: First Approval - PMC - NIH. (2022-08-23). Available from: [Link]

-

Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - NIH. Available from: [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29). Available from: [Link]

-

Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments. Available from: [Link]

-

In-vitro plasma protein binding - Protocols.io. (2025-08-03). Available from: [Link]

-

(PDF) Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - ResearchGate. Available from: [Link]

-

Elagolix | Pharmacology Mentor. Available from: [Link]

-

Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC - NIH. (2025-06-16). Available from: [Link]

-

The oral GnRH antagonists, a new class of drugs in gynecology: from pharmacokinetics to possible clinical applications - PubMed. (2024-12-17). Available from: [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. (2019-01-21). Available from: [Link]

-

Assessment of Clinical Drug-Drug Interactions of Elagolix, a Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed. Available from: [Link]

-

In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - NIH. Available from: [Link]

-

OATP1B1 Transporter Assay - BioIVT. Available from: [Link]

-

hERG Assay | PPTX - Slideshare. Available from: [Link]

-

Full article: The use of oral GnRH antagonists to inhibit the LH surge in women undergoing ovarian stimulation for in vitro fertilization - Taylor & Francis Online. Available from: [Link]

-

Main pharmacokinetic characteristics of GnRH antagonists (GnRhants). - ResearchGate. Available from: [Link]

-